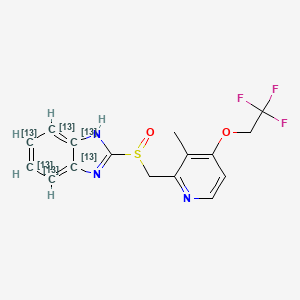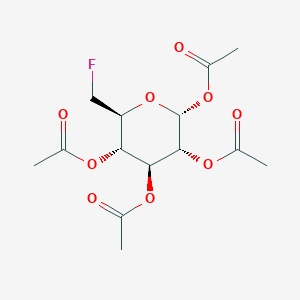
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose is a synthetic carbohydrate derivative It is structurally characterized by the presence of acetyl groups at the 1, 2, 3, and 4 positions, a deoxy group at the 6 position, and a fluorine atom replacing the hydroxyl group at the same position
Méthodes De Préparation
The synthesis of 1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose typically involves multiple steps. One common method includes the acetylation of a glucopyranose derivative followed by the introduction of the fluorine atom. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine for the acetylation process. The fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions .
Analyse Des Réactions Chimiques
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common reagents used in these reactions include acids, bases, and specific nucleophiles. The major products formed depend on the type of reaction and the conditions employed .
Applications De Recherche Scientifique
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound is studied for its potential interactions with biological molecules, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The acetyl groups may also play a role in modulating the compound’s solubility and stability, affecting its overall bioavailability and efficacy .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose can be compared with other similar compounds such as:
1,2,3,4-Tetra-o-acetyl-6-azido-6-deoxy-d-glucopyranose: This compound has an azido group instead of a fluorine atom, which can lead to different reactivity and applications.
1,3,4,6-Tetra-o-acetyl-2-amino-2-deoxy-beta-d-glucopyranose: This derivative contains an amino group, making it useful in different biochemical contexts.
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H19FO9 |
|---|---|
Poids moléculaire |
350.29 g/mol |
Nom IUPAC |
[(2S,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |
Clé InChI |
NGYYXVXMDLMRLI-RGDJUOJXSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CF |
SMILES canonique |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


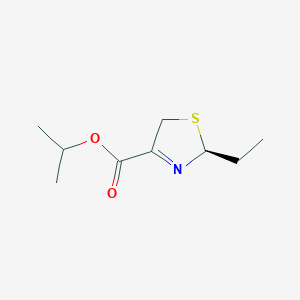
![3-[2-(3-Triethoxysilylpropoxy)Ethoxy]Sulfolane](/img/structure/B13828380.png)
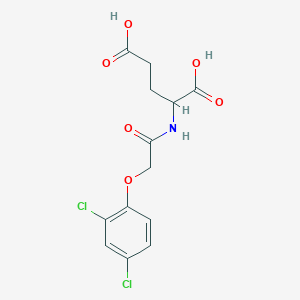
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)
![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
![4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one](/img/structure/B13828421.png)
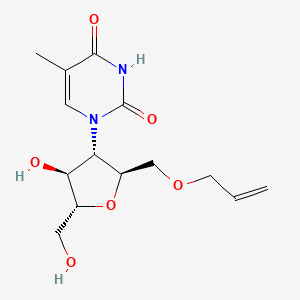
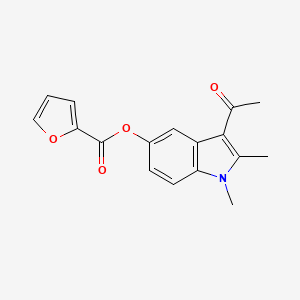
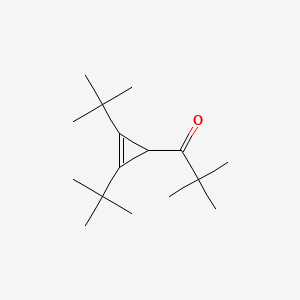

![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)

